molecular formula C16H17NO3 B4450240 N-(3-ethoxyphenyl)-3-methoxybenzamide

N-(3-ethoxyphenyl)-3-methoxybenzamide

Cat. No.: B4450240
M. Wt: 271.31 g/mol
InChI Key: NBILTMVAXZLWAT-UHFFFAOYSA-N
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Description

N-(3-Ethoxyphenyl)-3-methoxybenzamide (IUPAC name: this compound), also referred to as EPPTB in pharmacological studies, is a benzamide derivative characterized by a 3-ethoxy substitution on the aniline ring and a 3-methoxy group on the benzoyl moiety. This compound has garnered attention for its role as a selective antagonist of trace amine-associated receptor 1 (TAAR1) and TAAR5, which are implicated in olfactory signaling and neuromodulation . Its structural features, including the ethoxy and methoxy groups, contribute to its binding affinity and selectivity for these receptors.

Properties

IUPAC Name

N-(3-ethoxyphenyl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-3-20-15-9-5-7-13(11-15)17-16(18)12-6-4-8-14(10-12)19-2/h4-11H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBILTMVAXZLWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (Compound 2)

  • Structural Features : Incorporates a piperazine-ethyl linker and a 4-chlorophenyl group.
  • Pharmacological Target: High-affinity ligand for dopamine D4 receptors (Ki = nanomolar range) with >100-fold selectivity over D2, D3, serotonin (5-HT1A, 5-HT2A/C), and sigma1 receptors .
  • Key Difference : Unlike EPPTB, this compound lacks the 3-ethoxy substitution and instead utilizes a piperazine-ethyl chain for receptor interaction.

Dual-Acting Compounds for Cystic Fibrosis Therapy

N-(2-((3-Cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide (CoPo-22)

  • Structural Features: Combines a 3-methoxybenzamide core with a cyanoquinoline-ethylamine side chain.
  • Pharmacological Target : Dual corrector-potentiator of ΔF508-CFTR, addressing both cellular misprocessing and chloride channel dysfunction in cystic fibrosis .
  • Functional Role: Reduces the need for separate corrector/potentiator administration, offering therapeutic and economic advantages .
  • Key Difference: The quinoline moiety in CoPo-22 enables dual activity, a feature absent in EPPTB.

Kinase Inhibitors with Modified Benzamide Scaffolds

N-[(3Z)-3-(1H-Imidazol-2-ylmethylidene)-2-oxo-2,3-dihydro-1H-indol-5-yl]-3-methoxybenzamide (Compound 95)

  • Structural Features : Features an imidazole-indole hybrid fused to the benzamide core.
  • Functional Role : Demonstrates selective kinase inhibition (IC50 < 100 nM) and favorable physicochemical properties for drug development .
  • Key Difference : The indole-imidazole substituent replaces the ethoxyphenyl group in EPPTB, altering target specificity.

Olfactory Receptor Antagonists

Timberol

  • Structural Features: A non-benzamide compound (monoterpene alcohol) acting as a TAAR5 antagonist.
  • Pharmacological Target : Blocks TAAR5 activation by trimethylamine (TMA), a compound found in bodily secretions .
  • Functional Role : Used in olfactory research to study human social cues mediated by TAAR5 .
  • Key Difference: Timberol’s non-benzamide structure contrasts sharply with EPPTB’s benzamide scaffold, highlighting divergent strategies for TAAR modulation.

Comparative Data Table

Compound Name Core Structure Key Substituents Target Activity/Function Selectivity/Notes
This compound Benzamide 3-ethoxy, 3-methoxy TAAR1/TAAR5 Antagonist High selectivity for TAAR1/5
Compound 2 (D4 ligand) Benzamide + piperazine 4-chlorophenyl, piperazine-ethyl Dopamine D4 receptor PET imaging probe >100-fold selectivity over D2
CoPo-22 Benzamide + quinoline Cyanoquinoline-ethylamine ΔF508-CFTR Dual corrector-potentiator Reduces two-drug therapy needs
Compound 95 (TLK2 inhibitor) Benzamide + indole Imidazole-indole hybrid TLK2 kinase Inhibitor (IC50 < 100 nM) Narrow kinase spectrum

Research Findings and Implications

  • EPPTB : Preclinical studies highlight its utility in dissecting TAAR1/5-mediated pathways in olfaction and neuropsychiatric disorders .
  • Compound 2: Radiolabeled versions (e.g., carbon-11) enable non-invasive tracking of D4 receptor density in primate brains, aiding neurodegenerative disease research .
  • CoPo-22 : Represents a breakthrough in cystic fibrosis therapy by combining corrector and potentiator activities, reducing treatment complexity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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